molecular formula C8H6OS B075792 Benzo[c]thiophen-1(3H)-one CAS No. 1194-57-6

Benzo[c]thiophen-1(3H)-one

Cat. No. B075792
CAS RN: 1194-57-6
M. Wt: 150.2 g/mol
InChI Key: NSSBUSDEHNCUIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzo[c]thiophen-1(3H)-one involves a thionation strategy by substituting oxygen atoms with sulfur ones . This process results in a novel type of thiocarbonyl material, benzo[c]thiophen-1(3H)-thione (DPTTO), which displays better comprehensive battery performance than Benzo[c]thiophen-1(3H)-one .


Molecular Structure Analysis

Benzo[c]thiophen-1(3H)-one contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 thioester (aromatic) . It contains a total of 16 atoms; 6 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 1 Sulfur atom .


Chemical Reactions Analysis

In situ Raman, ex situ X-ray photoelectron spectroscopy (XPS), and density functional theory calculations are conducted to reveal the lithiation process which occurs between thiocarbonyl and thiophene sulfide .


Physical And Chemical Properties Analysis

Benzo[c]thiophen-1(3H)-one displays better comprehensive battery performance than DPTO with an initial specific capacity of 162 mA h g −1 and long-life performance of 80 mA h g −1 at 1 A g −1 after 500 cycles .

Scientific Research Applications

Electrochemical Synthesis

Benzo[c]thiophen-1(3H)-one is used in the electrochemically-promoted synthesis of benzothiophene motifs. This process involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate . This method is efficient and green, offering diverse and unique reaction pathways in synthetic chemistry .

Medicinal Chemistry

Benzothiophenes, including Benzo[c]thiophen-1(3H)-one, have diverse applications in medicinal chemistry. They are present in many natural products and have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Materials Science

In the field of materials science, benzothiophenes are used due to their unique properties. They are key components in the development of new materials .

Antimicrobial Properties

Some derivatives of Benzo[c]thiophen-1(3H)-one have shown high antibacterial activity against S. aureus. They also have potential to be used as antifungal agents against current fungal diseases .

Antioxidant Capacities

Certain benzothiophene derivatives have shown high antioxidant capacities. For instance, 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene surpassed the antioxidant capacity of an universally accepted reference of trolox .

Synthesis of Novel Organic Compounds

Benzothiophenes are used in the synthesis of novel organic compounds containing sulfur atoms. These compounds have important roles in the discovery and development of new drug candidates due to their biological and pharmacological properties .

Future Directions

The exploration of sulfur-rich organic materials for future lithium-ion batteries is inspired by the average capacity of 75 mA h g −1 during 100 cycles (100 mA g −1) of the sulfur-rich all organic lithium-ion cells .

properties

IUPAC Name

3H-2-benzothiophen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSBUSDEHNCUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355890
Record name Benzo[c]thiophen-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]thiophen-1(3H)-one

CAS RN

1194-57-6
Record name Benzo[c]thiophen-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[c]thiophen-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential medical applications of Benzo[c]thiophen-1(3H)-one derivatives?

A1: Research suggests that 3-alkyl/arylalkyl-substituted Benzo[c]thiophen-1(3H)-ones show promise as potential anti-ischemic stroke agents []. Specifically, compound 5d (3-pentylbenzo[c]thiophen-1(3H)-one) demonstrated significant inhibition of platelet aggregation, a key factor in ischemic stroke. It exhibited superior efficacy compared to aspirin, 3-n-butylphthalide (NBP), and edaravone (Eda) in in vitro studies []. Furthermore, 5d demonstrated notable neuroprotective effects in rat models of ischemia/reperfusion injury, including improved neurobehavioral function, reduced infarct size and brain-water content, and normalized oxidative enzyme levels []. This suggests its potential as a therapeutic agent for stroke.

Q2: How does the structure of Benzo[c]thiophen-1(3H)-one relate to its potential as a material for lithium-ion batteries?

A2: The thionation of Benzo[c]thiophen-1(3H)-one, replacing the oxygen atom with sulfur to form Benzo[c]thiophen-1(3H)-thione (DPTTO), significantly enhances its performance as an organic cathode material for lithium-ion batteries []. DPTTO exhibits improved capacity and cycling stability compared to its oxygen-containing counterpart. This is attributed to the lithiation process occurring between the thiocarbonyl and thiophene sulfide groups in DPTTO, as revealed by in situ Raman, ex situ X-ray photoelectron spectroscopy (XPS), and density functional theory calculations [].

Q3: What synthetic routes are available for producing Benzo[c]thiophen-1(3H)-one derivatives?

A3: Several synthetic approaches have been reported for Benzo[c]thiophen-1(3H)-ones:

  • Hydriodic Acid-Mediated Cyclization: 2-(vinyl)thiobenzamide derivatives, synthesized from 2-lithiostyrene derivatives and isothiocyanates, undergo cyclization in the presence of concentrated hydriodic acid to yield 1(3H)-iminobenzo[c]thiophenes, which can be further hydrolyzed to Benzo[c]thiophen-1(3H)-ones [].
  • Microwave-Assisted Reaction with Lawesson's Reagent: Reacting 2-alkynylbenzoic acids with Lawesson's reagent under microwave irradiation offers a versatile method. Depending on the stoichiometry and reaction time, it allows for selective synthesis of either Benzo[c]thiophen-1(3H)-thiones or Benzo[c]thiophen-1(3H)-ones [].

Q4: Has Benzo[c]thiophen-1(3H)-one been isolated from natural sources, and what biological activities have been observed?

A4: Yes, asperglaucin A, a unique phthalide-like derivative featuring a Benzo[c]thiophen-1(3H)-one scaffold, has been isolated from the endolichenic fungus Aspergillus chevalieri SQ-8 []. Asperglaucin A, along with its analog asperglaucin B, exhibited potent antibacterial activity against the plant pathogens Pseudomonas syringae pv actinidae (Psa) and Bacillus cereus []. Microscopic analyses suggested that these compounds disrupt the bacterial cell membrane, highlighting their potential as lead compounds for developing new agrochemical bactericides [].

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